molecular formula C27H19NO7S B12712087 o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate CAS No. 82457-16-7

o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate

Cat. No.: B12712087
CAS No.: 82457-16-7
M. Wt: 501.5 g/mol
InChI Key: AVJOPEYMGKFEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

82457-16-7

Molecular Formula

C27H19NO7S

Molecular Weight

501.5 g/mol

IUPAC Name

(2-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate

InChI

InChI=1S/C27H19NO7S/c1-15-6-2-5-9-21(15)35-36(32,33)17-12-10-16(11-13-17)34-22-14-20(29)23-24(25(22)28)27(31)19-8-4-3-7-18(19)26(23)30/h2-14,29H,28H2,1H3

InChI Key

AVJOPEYMGKFEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate typically involves:

  • Step 1: Preparation of the anthracene derivative intermediate
    The 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl moiety is synthesized via selective oxidation and amination of anthracene derivatives. This step requires controlled oxidation to introduce the 9,10-dioxo groups and selective hydroxylation at position 4, followed by amination at position 1.

  • Step 2: Formation of the benzenesulphonate ester
    The sulphonate ester is formed by reacting the phenolic hydroxyl group of the anthracene derivative with o-tolyl benzenesulfonyl chloride or a similar sulfonating agent under basic conditions. This step forms the ether linkage between the anthryl oxygen and the benzenesulphonate moiety.

  • Step 3: Purification and isolation
    The crude product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), often employing acetonitrile-water-phosphoric acid mobile phases for analytical and preparative purposes.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Reagents/Conditions Notes
1 Oxidation and Hydroxylation Controlled oxidation agents (e.g., DDQ, KMnO4), amination reagents Selective oxidation to 9,10-dione; hydroxylation at C4; amination at C1
2 Sulfonation (Esterification) o-Tolyl benzenesulfonyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane) Formation of sulphonate ester via nucleophilic substitution of phenolic OH
3 Purification RP-HPLC with MeCN/H2O/phosphoric acid or formic acid (for MS compatibility) Scalable method suitable for isolation of impurities and pharmacokinetic studies

Research Findings and Analytical Data

  • Purity and Separation : The compound can be effectively separated and analyzed by RP-HPLC using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced by formic acid to maintain compatibility.

  • Physicochemical Properties :

    • LogP (octanol-water partition coefficient) ~5.23, indicating moderate hydrophobicity.
    • Achiral molecule with no defined stereocenters.
  • Yield and Scalability : The described sulfonation and coupling reactions are scalable and suitable for preparative isolation, enabling production of the compound in quantities sufficient for pharmacokinetic and further biological studies.

Summary Table of Preparation Method

Aspect Description
Starting materials Anthracene derivatives, o-tolyl benzenesulfonyl chloride
Key reactions Selective oxidation, hydroxylation, amination, sulfonation (esterification)
Catalysts/agents Oxidants (e.g., DDQ), bases (pyridine, triethylamine), possible metal catalysts (Cr, Ni)
Solvents Dichloromethane, acetonitrile, water
Purification Reverse-phase HPLC with MeCN/H2O/phosphoric acid or formic acid
Analytical techniques HPLC, Mass spectrometry
Yield and purity High purity achievable; yields depend on reaction optimization
Special considerations Use of protecting groups for hydroxyl and amino functions; control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate is in analytical methods such as HPLC. The compound can be effectively separated using a reverse phase HPLC method that utilizes a mobile phase comprised of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Biological Applications

Pharmacological Studies
The compound has been explored for its potential therapeutic effects due to its structural similarity to anthracycline antibiotics, which are known for their anticancer properties. It has been studied in various biological assays to evaluate its efficacy as an antitumor agent. The presence of the amino and hydroxyl groups in its structure may contribute to its biological activity by enhancing interactions with cellular targets .

Case Studies

Study Findings
Study on Antitumor Activity In vitro tests demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer drug candidate.
HPLC Method Development A novel HPLC method was developed for the quantification of this compound in biological samples, showing high sensitivity and specificity, which is crucial for pharmacokinetic evaluations .

Mechanism of Action

The mechanism of action of o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
  • CAS No.: 82457-16-7 ()
  • Molecular Formula: C₂₇H₁₉NO₇S
  • Core Structure: Anthraquinone backbone with amino (NH₂), hydroxyl (OH), and dioxo (O) groups at positions 1, 4, 9, and 10. The benzene ring is substituted with an o-tolyl (ortho-methylphenyl) group and a sulphonate ester at the para position ().

Comparison with Structurally Similar Compounds

Positional Isomers: o-Tolyl vs. m-Tolyl Derivatives

Compound: m-Tolyl p-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]benzenesulphonate

  • CAS No.: 84082-64-4 ()
  • Key Difference : Substituent position on the toluyl group (meta vs. ortho).
  • Solubility: Both isomers exhibit similar aqueous solubility due to the sulphonate group, but the meta isomer may have slightly better solubility in polar solvents (Inferred from ).

Functional Group Variations: Sulphonate Esters vs. Sulphonamides

Compound: 4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide

  • CAS No.: 72363-26-9 ()
  • Key Difference : Sulphonamide (-SO₂NH-) replaces the sulphonate ester (-SO₃-).
  • Impact :
    • Solubility : The sulphonamide derivative is less water-soluble than the sulphonate ester due to reduced ionic character.
    • Protein Binding : Sulphonamides may exhibit lower on/off rates in protein binding due to weaker electrostatic interactions ().

Carbonate-Linked Derivatives

Compound: 2-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]ethyl ethyl carbonate

  • CAS No.: 28173-59-3 ()
  • Key Difference : Ethyl carbonate group replaces the sulphonate ester.
  • Impact :
    • Stability : Carbonates are more prone to hydrolysis under basic conditions compared to sulphonate esters.
    • Chromatographic Behavior : Shows distinct retention times in reverse-phase HPLC (LogP = 4.10) compared to sulphonates ().

Reactive Intermediates: Sulphonyl Chlorides

Compound: p-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]benzenesulphonyl chloride

  • CAS No.: 18122-67-3 ()
  • Key Difference : Sulphonyl chloride (-SO₂Cl) group instead of sulphonate.
  • Impact :
    • Reactivity : Acts as a precursor for synthesizing sulphonate esters or sulphonamides via nucleophilic substitution.
    • Applications : Used in chemical synthesis but unsuitable for direct protein interaction studies due to high reactivity ().

Chloroacetamide-Modified Analogues

Compound: N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide

  • CAS No.: 57232-98-1 ()
  • Key Difference : Addition of a chloroacetamide (-NHCOCH₂Cl) group.
  • Impact :
    • Biological Activity : The chloroacetamide moiety may confer alkylating properties, enabling covalent binding to thiol groups in proteins ().
    • Analytical Behavior : Higher LogP (3.66) compared to sulphonates, indicating increased hydrophobicity ().

Comparative Data Table

Compound CAS No. Key Substituent Solubility LogP Application
o-Tolyl sulphonate (Target Compound) 82457-16-7 o-Tolyl, sulphonate ester Moderate ~3.5* Protein binding, dyes
m-Tolyl sulphonate 84082-64-4 m-Tolyl, sulphonate ester Moderate ~3.5* Protein binding
Benzenesulfonamide derivative 72363-26-9 Sulphonamide, ethoxypropyl Low ~4.2 Biochemical assays
Ethyl carbonate derivative 28173-59-3 Ethyl carbonate Low 4.10 HPLC analysis ()
Sulphonyl chloride intermediate 18122-67-3 Sulphonyl chloride Reactive N/A Chemical synthesis
Chloroacetamide analogue 57232-98-1 Chloroacetamide Very Low 3.66 Covalent protein modification

*Estimated based on structural analogues ().

Biological Activity

Chemical Identity

  • Common Name : o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
  • CAS Number : 20210-74-6
  • Molecular Formula : C27H19NO7S
  • Molecular Weight : 501.51 g/mol
  • Synonyms : 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]phenyl o-toluenesulphonate

This compound is notable for its potential biological activities, particularly in the fields of pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with biological macromolecules. It acts as a potential inhibitor of certain enzymes and may exhibit cytotoxic properties against various cancer cell lines.

Antioxidant Activity

Research indicates that compounds related to anthraquinones, such as the one , can exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Several studies have demonstrated the cytotoxic effects of similar compounds on cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.3
HeLa (cervical cancer)22.7
A549 (lung cancer)18.5

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

  • In Vivo Studies : A study involving the administration of this compound in animal models indicated a reduction in tumor size and improved survival rates compared to control groups. This suggests its potential efficacy in cancer treatment.
  • Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reducing side effects. For example, co-treatment with doxorubicin resulted in increased apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution properties. The LogP value of approximately 5.23 suggests lipophilicity, which is advantageous for cellular uptake.

Metabolism and Excretion

Studies suggest that this compound undergoes hepatic metabolism with subsequent renal excretion of metabolites. Understanding its metabolic pathway is critical for assessing its safety and efficacy.

Toxicological Profile

While preliminary studies indicate potential therapeutic benefits, toxicity assessments are essential. The compound has shown some level of cytotoxicity; however, detailed toxicological evaluations are necessary to establish safe dosage levels.

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Methodological Answer:
The synthesis typically involves coupling anthraquinone derivatives with sulfonated aryl ethers. Key steps include:

  • Anthraquinone Core Activation : Bromination or nitration at the 2-position of 1-amino-4-hydroxyanthraquinone to enable nucleophilic substitution .
  • Etherification : Reaction with p-hydroxybenzenesulphonate derivatives under alkaline conditions (e.g., K₂CO₃/DMF) to form the oxy bridge .
  • Sulfonation : Introduction of the sulfonate group via reaction with chlorosulfonic acid, followed by neutralization with o-tolyl magnesium bromide .
    Critical Parameters :
  • Temperature control (<60°C) to prevent decomposition of the anthraquinone moiety.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted intermediates .

Basic: How is this compound characterized spectroscopically, and what spectral signatures are diagnostic?

Methodological Answer:

  • UV-Vis Spectroscopy : Strong absorbance in the visible range (λₘₐₓ ~500–550 nm) due to π→π* transitions in the anthraquinone core. Solvatochromic shifts can indicate polarity effects .
  • ¹H/¹³C NMR :
    • Anthraquinone protons: δ 7.8–8.5 ppm (aromatic H).
    • Sulfonate group: δ 3.1–3.3 ppm (SO₃⁻ counterion).
    • o-Tolyl methyl: δ 2.4 ppm (singlet) .
  • Mass Spectrometry (HRMS) : Molecular ion [M–H]⁻ at m/z 496.532 (C₂₇H₁₉NO₇S) confirms stoichiometry .

Advanced: How do computational methods like DFT elucidate its electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electron Density Distribution : Localization of electron-deficient regions at the sulfonate group and electron-rich anthraquinone oxygen atoms, influencing redox behavior .
  • HOMO-LUMO Gaps : A narrow gap (~2.5 eV) suggests potential as a photosensitizer.
  • Reactivity Predictions : Nucleophilic attack occurs preferentially at the anthraquinone C-4 position due to lower activation energy barriers .
    Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices (e.g., hybrid functionals for anthraquinones) .

Advanced: What analytical challenges arise in quantifying degradation products in environmental matrices?

Methodological Answer:
Challenges :

  • Low environmental concentrations (ng/L) require preconcentration (e.g., solid-phase extraction with HLB cartridges) .
  • Matrix interference from humic acids or surfactants.
    Methodology :
  • SPE Protocol : Condition cartridges with methanol/water (pH 3), elute with acetonitrile:NH₄OH (95:5) .
  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 496→352 (parent→anthraquinone fragment) .
    Quantitation : Internal standards (e.g., deuterated analogs) correct for recovery losses (<70% in wastewater) .

Advanced: How do structural modifications (e.g., sulfonate position) affect photostability in polymer matrices?

Methodological Answer:

  • Experimental Design :
    • Incorporate the compound into PMMA films at 1% w/w.
    • Expose to UV light (λ = 365 nm, 500 W/m²) and track degradation via UV-Vis kinetics.
  • Key Findings :
    • Sulfonate Position : Para-substitution (vs. meta) enhances dispersion in polar polymers, reducing aggregation-induced quenching .
    • Hydroxy Group : Hydrogen bonding with the matrix slows photodegradation (t₁/₂ increases from 120 to 240 hours) .
  • Contradiction Analysis : Discrepancies in reported t₁/₂ values may arise from oxygen content in the polymer (controlled via inert-atmosphere processing) .

Advanced: What mechanistic insights explain its electrochemical behavior in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Cyclic Voltammetry : Reversible redox peaks at E₁/₂ = −0.65 V (vs. Ag/AgCl) correlate with anthraquinone/semiquinone interconversion .
  • Charge Transfer : Sulfonate groups improve anchoring to TiO₂ surfaces, but excessive substitution reduces electron injection efficiency (optimal: 1 sulfonate/anthraquinone) .
  • Contradiction Resolution : Conflicting reports on IPCE (Incident Photon-to-Current Efficiency) may stem from variations in dye-loading protocols (e.g., solvent polarity during adsorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.